molecular formula C7H5IN4 B8799353 5-Iodo-1-phenyltetrazole CAS No. 16484-16-5

5-Iodo-1-phenyltetrazole

Cat. No.: B8799353
CAS No.: 16484-16-5
M. Wt: 272.05 g/mol
InChI Key: SJIXMBBQRZPUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-phenyltetrazole is a useful research compound. Its molecular formula is C7H5IN4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
5-Iodo-1-phenyltetrazole derivatives have demonstrated significant potential in the treatment of various medical conditions, particularly due to their interaction with cytochrome P450 enzymes and modulation of P-glycoprotein. These interactions can enhance the oral bioavailability and brain distribution of therapeutic agents, especially anticancer drugs that face multi-drug resistance issues.

  • P-Glycoprotein Modulation: Compounds derived from this compound have been shown to influence the activity of P-glycoprotein, which plays a crucial role in drug transport across cell membranes. This modulation can improve the efficacy of anticancer agents by preventing their efflux from tumor cells, thereby increasing their intracellular concentration .
  • Cytochrome P450 Interaction: The ability of these compounds to modulate cytochrome P450 isoforms (e.g., CYP3A4) is significant for enhancing the pharmacokinetics of various drugs. This modulation can lead to improved therapeutic outcomes in cancer treatment by increasing drug sensitivity in resistant cancer cells .

Coordination Chemistry

Ligand Applications:
this compound serves as an effective ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The coordination properties of tetrazoles are utilized in developing new materials and catalysts.

  • Metal Complexes: Research has highlighted the formation of coordination complexes involving this compound with various metal ions. These complexes exhibit unique properties that can be exploited for catalytic applications and material science innovations .

Synthesis and Functionalization

Synthetic Pathways:
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving azides and appropriate substrates. The development of efficient synthetic routes is crucial for producing this compound at scale for research and industrial applications.

  • Heterocyclization Techniques: Novel synthetic approaches have been developed that utilize readily available nitrogen-containing substrates to produce this compound efficiently. These methods focus on minimizing by-products and maximizing yield, which is essential for practical applications .

Case Studies and Research Findings

StudyApplicationFindings
Cancer TreatmentDemonstrated enhanced efficacy of anticancer agents through modulation of P-glycoprotein and cytochrome P450 enzymes.
Coordination ChemistryExplored the formation of stable metal complexes with this compound, highlighting its potential as a ligand in catalysis.
Synthetic MethodsDeveloped efficient synthetic routes for producing this compound with high yields and minimal by-products.

Properties

CAS No.

16484-16-5

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

5-iodo-1-phenyltetrazole

InChI

InChI=1S/C7H5IN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H

InChI Key

SJIXMBBQRZPUMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

With vigorous stirring, a solution of 9.7 mmol (0.63 g) of sodium azide in 10 ml of water and 0.1 g of tetramethylammonium iodide are added to a mixture, cooled to 0° C., of 9.7 mmol (2.18 g) of N-iodosuccinimide in 10 ml of chloroform. After 5 minutes of stirring, a solution of 9.7 mmol (1 g) of phenyl isocyanide in chloroform is added dropwise, and the reaction mixture is stirred at 0° C. for 45 minutes. The reaction mixture is allowed to warm to room temperature, and a further 10 ml of chloroform are added. The phases are separated, and the organic phase is washed 3 times with water, once with saturated sodium thiosulfate solution, again with water and then with saturated sodium chloride solution. After drying over sodium sulfate, the solvent is distilled off under reduced pressure and the residue is recrystallized from ethanol or petroleum (bp.: 80 . . . 110° C.)/ethyl acetate. This gives 0.2 g (8%) of 5-iodo-1-phenyltetrazole of melting point 123-129° C.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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